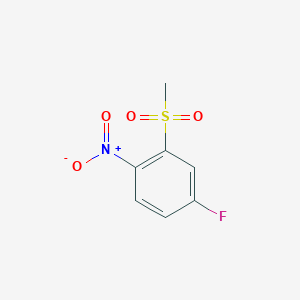

4-Fluoro-2-(methylsulfonyl)nitrobenzene

Description

Properties

IUPAC Name |

[8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c16-13-3-1-12(2-4-13)14(11-17)5-7-15(8-6-14)18-9-10-19-15/h1-4H,5-11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVYRQNEOUBVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CN)C3=CC=C(C=C3)F)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647049 | |

| Record name | 1-[8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78228-02-1 | |

| Record name | 1-[8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1-Fluoro-4-(methylsulfonyl)benzene

-

- Starting material: 1-fluoro-4-(methylsulfonyl)benzene

- Nitrating agents: Concentrated sulfuric acid and fuming nitric acid

- Temperature: Approximately 20°C (room temperature)

- Reaction time: 2 hours

- Work-up: Reaction mixture poured into crushed ice to precipitate the product

Procedure:

A mixture of concentrated sulfuric acid (16.0 mL, 290 mmol) and fuming nitric acid (8.0 mL, 176.4 mmol) is prepared. To this, 1-fluoro-4-(methylsulfonyl)benzene (5.00 g, 28.7 mmol) is added in small portions with stirring at room temperature for 2 hours. After completion, the reaction mixture is poured into crushed ice (140 g), causing precipitation of the product. The solid is filtered, washed with water, and dried under vacuum.Yield and Purity:

The isolated product is a white solid with a yield of 94% (5.94 g). Analytical data confirm the identity and purity:

Notes on Reaction Mechanism and Selectivity

The nitration selectively introduces the nitro group ortho to the fluorine substituent, facilitated by the electron-withdrawing methylsulfonyl group at the para position. The use of fuming nitric acid in sulfuric acid ensures a strong nitrating environment, promoting high regioselectivity and yield.

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Product Characteristics |

|---|---|---|---|---|---|

| Nitration of 1-fluoro-4-(methylsulfonyl)benzene | Concentrated H2SO4 (16 mL), Fuming HNO3 (8 mL) | 2 hours | 20°C | 94 | White solid; C7H6FNO4S; MW 219.2; LCMS Rt 1.08 min |

- The reaction is sensitive to temperature and reagent addition rate; slow addition of the aromatic substrate to the acid mixture is recommended to control exothermicity.

- Work-up by quenching in ice water helps precipitate the product efficiently.

- The product purity can be further enhanced by recrystallization if necessary.

This nitration method is widely accepted due to its simplicity, high yield, and reproducibility. The high purity of the product makes it suitable for further synthetic applications, including as an intermediate in the synthesis of more complex molecules. The method's scalability has been demonstrated in industrial settings, confirming its utility for commercial production.

The preparation of 4-fluoro-2-(methylsulfonyl)nitrobenzene is effectively achieved by nitration of 1-fluoro-4-(methylsulfonyl)benzene using a mixture of concentrated sulfuric acid and fuming nitric acid at room temperature. This method offers a high yield (94%) and product purity, supported by comprehensive analytical data. The procedure is straightforward, industrially feasible, and well-documented in chemical literature, making it the authoritative method for synthesizing this compound.

Scientific Research Applications

4-Fluoro-2-(methylsulfonyl)nitrobenzene is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylsulfonyl)nitrobenzene is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. The methylsulfonyl group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

5-Fluoro-2-(methylsulfonyl)nitrobenzene (CAS 518990-79-9)

- Structure : Fluorine at position 5, methylsulfonyl at position 2, nitro at position 1.

- Molecular Formula: C₇H₅FNO₄S (identical to the target compound).

- This isomer is reported to have a purity of 96% .

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene (CAS 78227-84-6)

- Structure : Methylsulfanyl (-SMe) replaces methylsulfonyl (-SO₂Me).

- Molecular Formula: C₇H₆FNO₂S.

- Molecular Weight : 187.19 g/mol .

- Key Differences : The sulfanyl group is less electron-withdrawing than sulfonyl, reducing the compound’s stability in oxidative conditions. This derivative is classified with hazard statements H302 (harmful if swallowed) and H332 (harmful if inhaled) .

Functional Group Variations

4-Fluoro-3-nitrobenzoic Acid (CAS 453-71-4)

- Structure : Carboxylic acid (-COOH) at position 4, nitro at position 3, fluorine at position 4.

- Molecular Formula: C₇H₄FNO₄.

- Molecular Weight : 185.11 g/mol .

- Key Differences : The carboxylic acid group enhances water solubility compared to the hydrophobic sulfonyl group in the target compound. This derivative is used in synthesizing dyes and pharmaceuticals .

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3)

Physicochemical Properties

Biological Activity

4-Fluoro-2-(methylsulfonyl)nitrobenzene is a nitro-substituted aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and cytotoxicity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-2-(methylsulfonyl)nitrobenzene is , with a molecular weight of approximately 219.19 g/mol. The compound features a fluorine atom, a methylsulfonyl group, and a nitro group on a benzene ring, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research on the biological activity of 4-Fluoro-2-(methylsulfonyl)nitrobenzene primarily focuses on its antimicrobial and anti-inflammatory properties. Below is a summary of its key biological activities:

Antimicrobial Activity

4-Fluoro-2-(methylsulfonyl)nitrobenzene has been evaluated for its antibacterial efficacy against various pathogens. The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

Table 1: Antibacterial Activity of 4-Fluoro-2-(methylsulfonyl)nitrobenzene

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 15 |

| Pseudomonas aeruginosa | 30 |

These results indicate that the compound has promising antibacterial properties that could be further explored for therapeutic applications.

Anti-inflammatory Activity

In addition to its antimicrobial effects, 4-Fluoro-2-(methylsulfonyl)nitrobenzene has shown potential as a COX-2 inhibitor. COX-2 is an enzyme involved in the inflammatory process, making it a target for anti-inflammatory drugs.

Table 2: COX-2 Inhibition Data

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 4-Fluoro-2-(methylsulfonyl)nitrobenzene | 0.15 | 50 |

| Indomethacin | 0.079 | - |

The selectivity index indicates that 4-Fluoro-2-(methylsulfonyl)nitrobenzene is more selective towards COX-2 compared to indomethacin, suggesting it may have fewer side effects associated with COX-1 inhibition.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that while exhibiting antibacterial and anti-inflammatory activities, 4-Fluoro-2-(methylsulfonyl)nitrobenzene maintains a favorable safety margin against human cell lines.

Table 3: Cytotoxicity Data

| Cell Line | CC50 (µg/mL) | Hemolytic Activity (%) |

|---|---|---|

| Human Embryonic Kidney Cells | >100 | <5 |

The high CC50 value indicates low cytotoxicity, making it a candidate for further development in therapeutic applications.

Case Studies

Recent studies have explored the synthesis and biological evaluation of derivatives of nitro-substituted compounds similar to 4-Fluoro-2-(methylsulfonyl)nitrobenzene. For instance, one study highlighted the synthesis of several analogs that demonstrated enhanced antibacterial activity against resistant strains of bacteria, including MRSA .

Another research effort focused on optimizing the structure to improve COX-2 selectivity while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . These findings underscore the potential for developing new therapeutic agents based on the structure of 4-Fluoro-2-(methylsulfonyl)nitrobenzene.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Fluoro-2-(methylsulfonyl)nitrobenzene, and what analytical methods validate its purity?

- Synthetic Routes : The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves sulfonation of 4-fluoro-nitrobenzene derivatives using methylsulfonyl chloride under controlled conditions, followed by purification via recrystallization or column chromatography .

- Analytical Validation : Infrared (IR) spectroscopy is critical for confirming the presence of sulfonyl (-SO₂-) and nitro (-NO₂) groups. For example, symmetric and asymmetric S=O stretching vibrations in sulfonyl groups typically appear at 1120–1370 cm⁻¹ . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) ensures purity (>98%) by detecting residual solvents or byproducts .

Q. How does the electronic structure of 4-Fluoro-2-(methylsulfonyl)nitrobenzene influence its reactivity in nucleophilic substitution reactions?

- Electronic Effects : The electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups meta-direct electrophilic attacks, while the fluorine atom exerts an ortho/para-directing effect. This combination creates a unique reactivity profile, favoring substitution at specific positions (e.g., para to fluorine) .

- Methodological Insight : Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites. For instance, the nitro group reduces electron density at adjacent carbons, making them less susceptible to nucleophilic attack .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic hydrogenation pathways of 4-Fluoro-2-(methylsulfonyl)nitrobenzene on transition metal catalysts?

- Adsorption Geometry : Studies on nitrobenzene hydrogenation over Pd/Al₂O₃ catalysts suggest that the nitro group adsorbs vertically or tilted on the metal surface, with hydrogenation proceeding via a nitroso intermediate . For 4-Fluoro-2-(methylsulfonyl)nitrobenzene, steric hindrance from the sulfonyl group may alter adsorption kinetics.

- Kinetic Analysis : Reaction rates follow zero-order kinetics at high substrate concentrations due to catalyst surface saturation, shifting to first-order at lower concentrations. This is consistent with Langmuir-Hinshelwood mechanisms .

Q. How do competing substituents (fluoro, methylsulfonyl, nitro) affect regioselectivity in cross-coupling reactions involving this compound?

- Steric vs. Electronic Effects : The bulky methylsulfonyl group sterically hinders coupling at ortho positions, while the nitro group electronically deactivates the ring. Suzuki-Miyaura coupling experiments with aryl boronic acids show preferential coupling at the fluorine-adjacent position .

- Experimental Design : Competitive reactions using isotopic labeling (e.g., ¹⁹F NMR) or X-ray crystallography can map regioselectivity trends. For example, fluorine’s electronegativity enhances para-site activation in palladium-catalyzed reactions .

Q. What advanced computational models predict the environmental fate of 4-Fluoro-2-(methylsulfonyl)nitrobenzene, and how do they compare with empirical degradation studies?

- Computational Models : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives based on substituent effects. The compound’s sulfonyl group may slow aerobic degradation compared to nitrobenzene derivatives .

- Empirical Validation : Zero-valent iron (ZVI) reduces nitro groups to amines, as shown in nitrobenzene degradation studies (80.98% removal efficiency). Similar methods could degrade 4-Fluoro-2-(methylsulfonyl)nitrobenzene, with LC-MS monitoring amine byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.